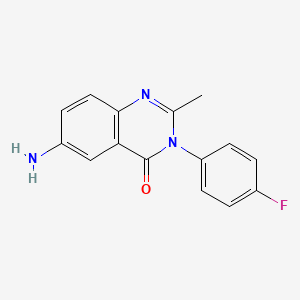

6-氨基-3-(4-氟苯基)-2-甲基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, and modifications on the quinazoline ring can lead to compounds with various biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through different methods. For instance, a catalyst-free green synthesis of related quinazolinone compounds has been reported, where derivatives were synthesized via a one-pot four-component cyclocondensation reaction under ultrasonic conditions, offering advantages such as high yields and shorter reaction times . Although the specific synthesis of 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the structure of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, was analyzed using FT-Raman and FT-IR spectroscopy, and the vibrational wavenumbers were computed and compared with experimental data . These techniques are crucial for confirming the chemical structure and understanding the electronic properties of the compound.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the quinazoline ring. For instance, Schiff bases of quinazolinone derivatives have been synthesized by condensation reactions with different aromatic aldehydes . The presence of a fluorophenyl group, as in the compound of interest, could affect the reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on the substituents attached to the core structure. For example, the fluorescence properties of 6-methoxy-4-quinolone, a related compound, were studied, showing strong fluorescence with a large Stokes' shift in aqueous media and high stability against light and heat . While the specific properties of 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one are not provided, similar analyses could be conducted to determine its photophysical and thermal stability characteristics.

科学研究应用

合成和生物活性

- 抗精神病和抗癫痫活性: Kaur, Saxena, & Kumar (2010)的研究探讨了噻二唑基吡啶基/吲哚基异噁唑基喹唑啉酮-4-酮的合成,这些化合物与6-氨基-3-(4-氟苯基)-2-甲基喹唑啉-4(3H)-酮密切相关,并发现它们具有抗精神病和抗癫痫活性。

光谱研究

- 振动波数和超极化率: Panicker等人(2009)对类似化合物进行了FT-IR, FT-Raman, and DFT calculations,揭示了其光谱性质和第一超极化率。

抗菌性能

- 强效抗菌活性: Kuramoto等人(2003)发现novel N-1 substituents in naphthyridones and quinolones,对革兰氏阳性和革兰氏阴性细菌表现出强效抗菌活性。

抗微生物和抗炎性能

- 抗微生物和镇痛活性: Sahu et al. (2008)的研究对2-甲基-3-氨基喹唑啉-4(3H)-酮席夫碱进行了研究,发现其具有显著的抗微生物、镇痛、抗炎和抗蠕虫活性。

抗肿瘤活性

- 抗癌潜力: Huang等人(2012)的研究展示了4-(4-氟苯基)氨基-5,6,7-三甲氧基喹唑啉在各种肿瘤细胞中的强效抗癌活性,与查询的化合物密切相关。

抗氧化研究

- 抗氧化能力: Al-azawi(2016)报道了喹唑啉衍生物的synthesis and antioxidant studies,突出它们作为有效抗氧化剂的潜力。

抗结核性能

- 抗结核: Panneerselvam等人(2016)合成了novel quinazolin-4(3H)-one compounds,表现出高效的抗结核活性。

β₁-肾上腺素受体拮抗

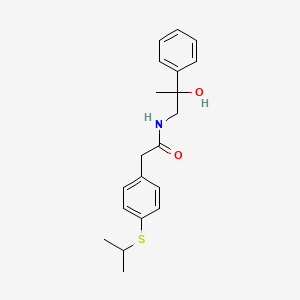

- 肾上腺素受体拮抗: Stephenson等人(2011)合成了β₁-肾上腺素受体拮抗剂HX-CH 44的衍生物,包括一种与查询化合物在结构上相似的化合物,显示出作为肾上腺素受体拮抗剂的潜力。

卤代和席夫碱形成

- 合成和席夫碱形成: Sayyed等人(2006)研究了3-氨基-2-甲基喹唑啉-4(3H)-酮的direct halogenation,导致新的潜在活性席夫碱的产生。

抗癌性能和分子对接

- 吲哚-氨基喹唑啉杂合物: Mphahlele等人(2018)开发了具有显著抗癌性能的indole-aminoquinazoline hybrids,通过分子对接研究证明。

新型喹唑啉-4(3H)-酮合成

- 新型复合物合成: Xi(2014)合成了一个novel quinazolin-4 (3H)-one complex,含有1,2,3-三唑基团,展示了化合物合成中的创新方法。

强效凋亡诱导剂

- 凋亡诱导和抗癌候选药物: Sirisoma等人(2009)确定N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine为一种强效凋亡诱导剂和有效的抗癌药物。

绿色合成和超声条件

- Catalyst-Free Synthesis: Govindaraju et al. (2016) presented a catalyst-free green synthesis of novel quinolin-5(1H)-ones under ultrasonic conditions, highlighting an environmentally friendly approach.

New 2-PQs Antitumor Agents

- Design and Synthesis of 2-PQs: Chou et al. (2010) worked on the design, synthesis, and evaluation of 2-phenylquinolin-4-ones as potent antitumor agents.

Anti-inflammatory and Analgesic Agents

- Synthesis of Anti-inflammatory Agents: Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives showing potential as anti-inflammatory and analgesic agents.

Oxidative Addition and Triazoles Formation

- Oxidative Addition Studies: Buchaka et al. (2004) explored the oxidative addition of N-aminophthalimide and 3-amino-2-methylquinazolin-4(3H)-one to azocyclopentenes, forming triazoles and azoaziridines.

Antimicrobial Activity of Pyrazolopyranopyrimidine

- Polysubstituted and Condensed Derivatives: Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives with notable antimicrobial activity.

Melanin-Concentrating Hormone Receptor 1 Antagonists

- 3-Aminomethylquinolines as Antagonists: Kasai et al. (2012) developed 3-aminomethylquinoline derivatives as human MCH receptor 1 antagonists, potentially useful in obesity treatment.

属性

IUPAC Name |

6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSULBGGFFKZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)